molecular formula C31H52O2 B1209406 Cholesteryl butyrate CAS No. 521-13-1

Cholesteryl butyrate

Cat. No.: B1209406
CAS No.: 521-13-1
M. Wt: 456.7 g/mol
InChI Key: CKDZWMVGDHGMFR-GTPODGLVSA-N
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Description

Mechanism of Action

Target of Action

Cholesteryl butyrate (Chol-but) is a prodrug of butyric acid . The primary target of Chol-but is the c-Myc protein . c-Myc is a proto-oncogene protein and plays a crucial role in cell cycle progression, apoptosis, and cellular transformation .

Mode of Action

Chol-but inhibits the activity of c-Myc, thereby exerting its therapeutic effects . It has been shown to have anti-inflammatory properties and inhibitory activity towards histone deacetylases . This inhibition can lead to changes in gene expression, affecting various cellular processes such as cell proliferation and differentiation .

Biochemical Pathways

Chol-but affects the mevalonate pathway, which is involved in cholesterol synthesis . The initial steps in this pathway culminate with the synthesis of the isoprenoid molecule, isopentenyl pyrophosphate (IPP). Several of the enzymes of cholesterol synthesis require NADPH as a cofactor .

Pharmacokinetics

Chol-but is delivered via Solid Lipid Nanoparticles (SLNs), which were developed to overcome physico-chemical limitations of potential therapeutical compounds such as poor solubility, low permeability, short half-life, high molecular weight, side effects, and systemic toxicity . The average diameter of these SLNs is on the order of 100-150 nm . This delivery system enhances the bioavailability of Chol-but, allowing it to exert its effects more effectively .

Result of Action

The antineoplastic effects of Chol-but SLNs have been assessed in vitro on different cancer cell lines and in vivo on a rat intracerebral glioma model . The anti-inflammatory activity was evaluated on adhesion of polymorphonuclear cells to vascular endothelial cells . Chol-but SLNs inhibit the adhesion and migration of colon cancer cells .

Action Environment

The action of Chol-but is influenced by the gut microbiome. Butyrate, a bacterial metabolite synthesized in the gut, performs most of its functions there . Researchers have discovered that butyrate could enter the portal vein and interact with various organs . The gut microbiome synthesizes bacterial metabolites, which represent a link among gut microbiome, nutrition, and the immune system . The gut eubiosis modulates, at least in part through butyrate, gut barrier permeability and enhances a tolerogenic environment by immune mechanisms of action .

Biochemical Analysis

Biochemical Properties

Cholesteryl butyrate plays a significant role in biochemical reactions, particularly as a prodrug of butyric acid. Butyric acid is known for its anti-inflammatory properties and its ability to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression . This compound interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been shown to interact with HDACs, leading to the inhibition of these enzymes and subsequent changes in gene expression . Additionally, this compound can be incorporated into solid lipid nanoparticles (SLNs), which enhance its delivery and efficacy in biological systems .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death . This compound also affects the expression of key signaling proteins such as Akt, which plays a crucial role in cell survival and growth . Furthermore, this compound has anti-inflammatory effects, as it inhibits the adhesion and migration of polymorphonuclear cells to endothelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in cellular function. At the molecular level, this compound binds to HDACs, inhibiting their activity and resulting in altered gene expression . This inhibition of HDACs leads to the accumulation of acetylated histones, which can affect the transcription of genes involved in cell proliferation and survival . Additionally, this compound has been shown to inhibit the phosphorylation of Akt, a key signaling protein, thereby affecting cell survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound, when incorporated into SLNs, exhibits enhanced stability and prolonged release of butyric acid . Studies have shown that this compound SLNs can inhibit cell proliferation and induce cell death in cancer cells over extended periods . Additionally, the anti-inflammatory effects of this compound have been observed to persist over time, with sustained inhibition of cell adhesion and migration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound can lead to more pronounced anti-cancer and anti-inflammatory effects . At very high doses, this compound may exhibit toxic or adverse effects, such as reduced cell viability and increased apoptosis . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to cholesterol and butyric acid metabolism. It is metabolized by esterases, which hydrolyze the ester bond to release cholesterol and butyric acid . Butyric acid, in turn, participates in various metabolic pathways, including the regulation of gene expression through HDAC inhibition . This compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing cellular function and homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into lipoproteins, which facilitate its transport in the bloodstream . Within cells, this compound can be taken up by endocytosis and distributed to different cellular compartments . The interaction of this compound with transporters and binding proteins can influence its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is primarily localized in lipid droplets and the endoplasmic reticulum (ER) within cells . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments . The presence of this compound in these subcellular locations can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl butyrate can be synthesized through the esterification of cholesterol with butyric acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, this compound can be produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of cholesterol and butyric acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature to promote esterification. After the reaction is complete, the product is purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cholesteryl butyrate has several scientific research applications:

Comparison with Similar Compounds

    Cholesteryl acetate: Another ester of cholesterol, but with acetic acid instead of butyric acid.

    Cholesteryl palmitate: An ester of cholesterol with palmitic acid.

    Cholesteryl oleate: An ester of cholesterol with oleic acid

Uniqueness: Cholesteryl butyrate is unique due to its ability to deliver butyric acid, which has distinct anti-inflammatory and anti-cancer properties. This makes it particularly valuable in medical and pharmaceutical applications, where it can be used to target specific cellular pathways and processes .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDZWMVGDHGMFR-GTPODGLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101341216
Record name Cholesteryl butyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-13-1
Record name Cholesteryl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl butanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-butanoate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholesteryl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-ol butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.551
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Record name CHOLESTERYL BUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does cholesteryl butyrate exert its anti-cancer effects?

A1: this compound acts as a pro-drug for butyric acid, a naturally occurring short-chain fatty acid with known anti-cancer properties. [] Upon entering cells, this compound is likely hydrolyzed to release butyric acid. Butyric acid then inhibits histone deacetylase (HDAC) activity, leading to hyperacetylation of histones and modulation of gene expression. [] This modulation results in various downstream effects, including cell cycle arrest, differentiation, and apoptosis in cancer cells. [, ]

Q2: Which cellular pathways are affected by this compound?

A2: this compound, through its release of butyric acid, primarily affects pathways related to cell cycle control, apoptosis, and differentiation. In Jurkat leukemia cells, this compound induced cell cycle arrest at the G2/M phase, while in U937 and HL-60 leukemia cells, it caused an increase in the G0/G1 phase population. [] This suggests cell-type-specific effects on cell cycle progression. Moreover, this compound treatment led to a significant increase in the sub-G0/G1 apoptotic cell population in Jurkat and HL-60 cells, indicating its ability to induce programmed cell death. []

Q3: Does this compound impact c-myc expression?

A3: Yes, research indicates that this compound can downregulate c-myc expression. A study using this compound solid lipid nanoparticles (SLNs) demonstrated a rapid and transient downregulation of c-myc expression in Jurkat, U937, and HL-60 leukemia cell lines. [] This downregulation was observed at concentrations where sodium butyrate, the free form of butyric acid, showed minimal effect, highlighting the potential advantage of the this compound formulation. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C31H52O2 and a molecular weight of 456.74 g/mol. []

Q5: What spectroscopic data is available for this compound?

A5: Studies have employed various spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy can provide insights into its functional groups, such as the ester bond linking cholesterol and butyric acid. [] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, can be used to determine the structure and purity of the compound. []

Q6: What is the polymorphic and mesomorphic behavior of this compound?

A6: this compound exhibits both polymorphic and mesomorphic behavior. It displays a single mesophase of the cholesteric type. [] Interestingly, the solid phase formed from the melt differs structurally from the solid phase obtained from solution crystallization, indicating polymorphism. []

Q7: Why are solid lipid nanoparticles (SLNs) used for this compound delivery?

A7: Solid lipid nanoparticles offer several advantages for delivering hydrophobic drugs like this compound. SLNs protect the drug from degradation, control its release, and can enhance its bioavailability. [, ] Furthermore, SLNs can be engineered to target specific tissues or cells, improving drug delivery to the desired site of action. [, , ]

Q8: How does the formulation of this compound SLNs affect their efficacy?

A8: The concentration of this compound within the SLN formulation significantly impacts its antiproliferative activity. [, ] For instance, SLNs with higher this compound concentrations exhibited a greater inhibitory effect on the growth of NIH-H460 lung cancer cells. [] This highlights the importance of optimizing the drug loading and release profile of this compound SLNs to achieve desired therapeutic outcomes.

Q9: What is the stability of this compound under various conditions?

A9: The stability of this compound can be influenced by factors such as temperature, pH, and exposure to light. Specific data on the stability of this compound under various conditions is limited in the provided research, highlighting the need for further investigation in this area.

Q10: What in vitro models have been used to study this compound's effects?

A10: Researchers have employed various leukemia cell lines, including HL-60, Jurkat, and U937, to investigate the anti-cancer properties of this compound. [, ] These cell lines provide valuable tools to study the compound's effects on cell viability, cell cycle progression, and apoptosis induction. Additionally, this compound's impact on adhesion and migration has been studied in human neutrophils and colon cancer cell lines. [, ]

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